Jnj 10181457 dihydrochloride

Vue d'ensemble

Description

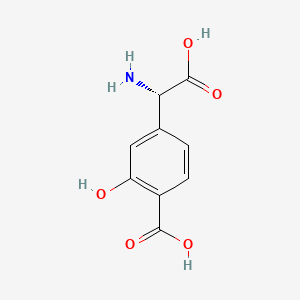

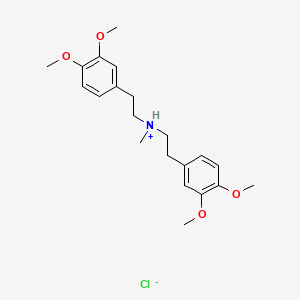

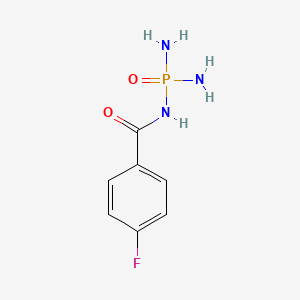

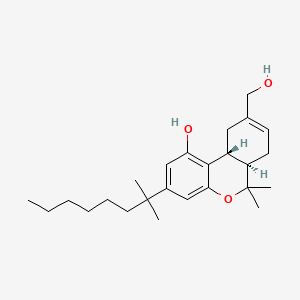

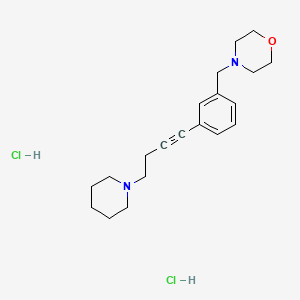

JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . It is also known as a brain penetrant . The chemical name of JNJ 10181457 dihydrochloride is 4-[3-[4-[Piperidinyl]but-1-ynyl]benzyl]morpholine dihydrochloride .

Molecular Structure Analysis

The molecular weight of JNJ 10181457 dihydrochloride is 385.37 . Its molecular formula is C20H28N2O.2HCl . The InChI Key is PAQHERKZFLOHCA-UHFFFAOYSA-N .Chemical Reactions Analysis

JNJ 10181457 dihydrochloride contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis

JNJ 10181457 dihydrochloride is soluble to 100 mM in water and to 25 mM in ethanol . It should be stored in a desiccated state at room temperature . .Relevant Papers Several papers have been published on JNJ 10181457 dihydrochloride. For example, Bonaventure et al. (2007) discussed histamine H3 receptor antagonists from target identification to drug leads . Esbenshade et al. (2008) identified the histamine H3 receptor as an attractive target for the treatment of cognitive disorders . Boggs et al. (2009) found that JNJ-10181457 normalizes acetylcholine neurotransmission and has efficacy in translational rat models of cognition .

Applications De Recherche Scientifique

Neuroscience Research

JNJ 10181457 dihydrochloride is utilized in neuroscience for its ability to penetrate the brain and selectively block H3 receptors . This action increases concentrations of norepinephrine (NE) and acetylcholine (ACh) in the rat frontal cortex, which is beneficial for studying neurotransmission processes related to cognitive functions and potential treatments for neurological disorders .

Pharmacological Studies

In pharmacology, JNJ 10181457 dihydrochloride serves as a tool to explore the role of histamine H3 receptors in various physiological responses. It has been shown to block the inhibitory effect of histamine-induced bradycardia in animal models, providing insights into the cardiac effects of histamine and related compounds .

Immunology

The compound’s impact on histamine receptors also extends to immunological research. Histamine plays a role in immune responses, and by antagonizing the H3 receptor, JNJ 10181457 dihydrochloride can help decipher the complex interactions between neurotransmitters and immune function .

Biochemical Applications

JNJ 10181457 dihydrochloride is used in biochemistry to study enzyme reactions, receptor-ligand interactions, and signal transduction pathways involving the histamine H3 receptor. Its role in modulating neurotransmitter levels makes it a valuable agent for dissecting biochemical pathways in the central nervous system .

Molecular Biology

In molecular biology, this compound is used to investigate the expression and function of histamine H3 receptors at the molecular level. It aids in understanding the receptor’s role in gene expression, protein synthesis, and the regulation of molecular signaling cascades .

Clinical Research

While primarily used in preclinical studies, JNJ 10181457 dihydrochloride has implications for clinical research, particularly in the development of therapeutic agents targeting cognitive and neurological disorders. It helps in assessing the therapeutic potential of H3 receptor antagonists in treating conditions like Alzheimer’s disease and ADHD .

Mécanisme D'action

Target of Action

JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine .

Mode of Action

As an antagonist, JNJ 10181457 dihydrochloride binds to the histamine H3 receptor and prevents its activation by histamine . This blockade of the H3 receptor leads to an increase in the release of acetylcholine and norepinephrine in the frontal cortex .

Biochemical Pathways

The primary biochemical pathway affected by JNJ 10181457 dihydrochloride is the histaminergic pathway. By blocking the H3 receptor, this compound disrupts the inhibitory feedback mechanism that normally controls the release of histamine and other neurotransmitters. This results in increased levels of acetylcholine and norepinephrine in the brain .

Result of Action

The increase in acetylcholine and norepinephrine levels in the frontal cortex, resulting from the antagonistic action of JNJ 10181457 dihydrochloride on the H3 receptor, can have various effects. For instance, it has been shown to normalize acetylcholine neurotransmission . In animal models, it has been shown to reduce the number of cataplectic attacks and time spent in cataplexy .

Propriétés

IUPAC Name |

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAQHERKZFLOHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Jnj 10181457 dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.